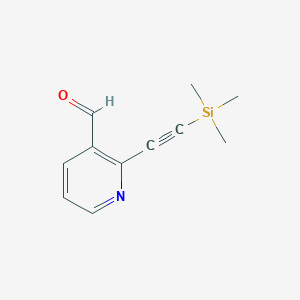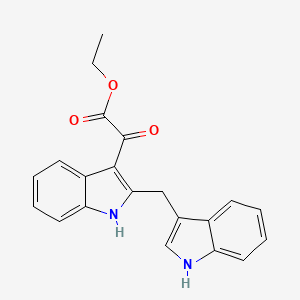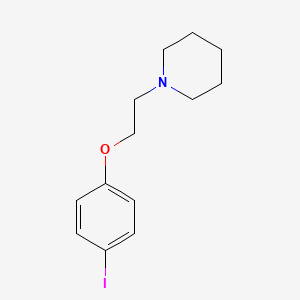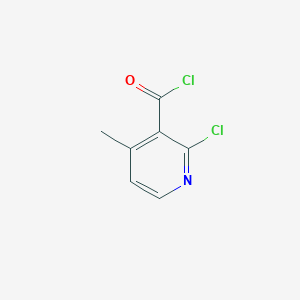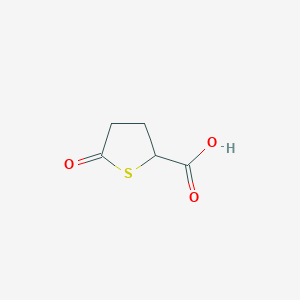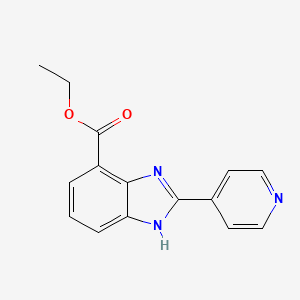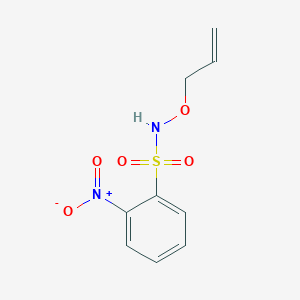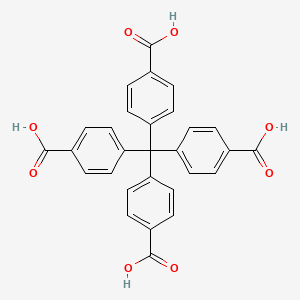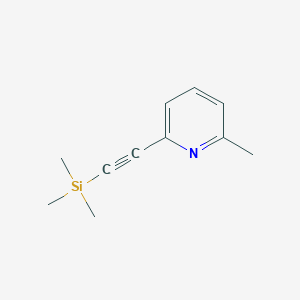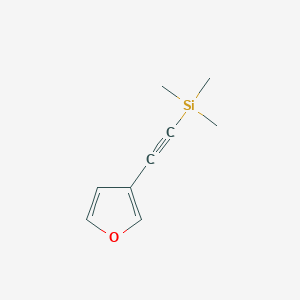
Furan-3-ylethynyltrimethylsilane
Overview
Description
Furan-3-ylethynyltrimethylsilane: is an organosilicon compound with the molecular formula C9H12OSi . It features a furan ring attached to an ethynyl group, which is further bonded to a trimethylsilane group. This compound is known for its versatility in organic synthesis and its role as a reagent in various chemical reactions .
Mechanism of Action
Furan-3-ylethynyltrimethylsilane, also known as Furan-3-ylethynyl-trimethyl-silane, is a chemical compound with the molecular formula C9H12OSi . The exact mechanism of action of this compound remains somewhat elusive, but researchers have postulated some theories based on its structure and reactivity .
Mode of Action
The mode of action of this compound is believed to involve an addition process. This reaction occurs between ethynyltrimethylsilane and furan, resulting in the formation of a novel compound .
Biochemical Pathways
Furan derivatives have been noted for their wide range of biological and pharmacological properties , suggesting that this compound may also interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its boiling point of184-186°C and density of 0.906 g/mL at 25°C , may influence its bioavailability.
Biochemical Analysis
Biochemical Properties
Furan-3-ylethynyltrimethylsilane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in oxidative processes involving lipids and proteins, which can lead to toxic effects in certain conditions . The compound’s interactions with biomolecules are primarily driven by its furan ring and ethynyl group, which facilitate binding and reactivity.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can enhance oxidative stress, leading to potential damage in hepatic cells and other tissues . Additionally, its prolonged presence in cells can disrupt normal cellular functions and contribute to metabolic disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular metabolism. Its furan ring is particularly reactive, allowing it to form covalent bonds with nucleophiles in proteins and enzymes . This reactivity underlies its ability to modulate biochemical pathways and exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound can degrade over time, leading to a decrease in its efficacy and potential accumulation of toxic byproducts . Long-term exposure to the compound in vitro and in vivo has been associated with adverse effects on cellular health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can become toxic and cause adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on animal health.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism primarily occurs in the liver, where it undergoes oxidative degradation . This process can lead to the formation of reactive metabolites that contribute to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and potential toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in certain subcellular locations can enhance its reactivity and impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furan-3-ylethynyltrimethylsilane typically involves a multi-step process:
Stage 1: 3-(2,2-dibromovinyl)furan is reacted with n-butyllithium in tetrahydrofuran and hexane at -78°C to 20°C for 1.5 hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with optimization for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Furan-3-ylethynyltrimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilane group can be replaced by other functional groups under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate can oxidize the furan ring.
Reduction: Hydrogenation reactions can reduce the ethynyl group to an ethyl group.
Substitution: Halogenating agents can introduce halogens into the furan ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid derivatives .
Scientific Research Applications
Furan-3-ylethynyltrimethylsilane is extensively employed in diverse scientific research pursuits:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing.
Comparison with Similar Compounds
- 3-Ethynylthiophene
- 3-Bromofuran
- 3-Methylbenzothiophene
- 3-[(Trimethylsilyl)ethynyl]thiophene
- 4-[(Trimethylsilyl)ethynyl]aniline
- 2-Ethynylpyridine
Uniqueness: Furan-3-ylethynyltrimethylsilane is unique due to its combination of a furan ring with an ethynyl group and a trimethylsilane group. This structure imparts specific reactivity and properties that are valuable in organic synthesis and material science .
Properties
IUPAC Name |
2-(furan-3-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OSi/c1-11(2,3)7-5-9-4-6-10-8-9/h4,6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKPUDNQUBDSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584479 | |
| Record name | [(Furan-3-yl)ethynyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465521-19-1 | |
| Record name | [(Furan-3-yl)ethynyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-3-ylethynyltrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


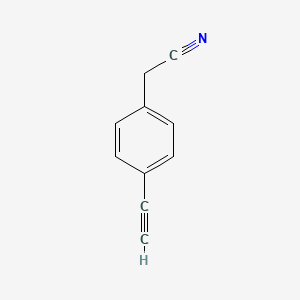
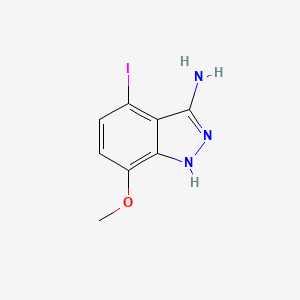
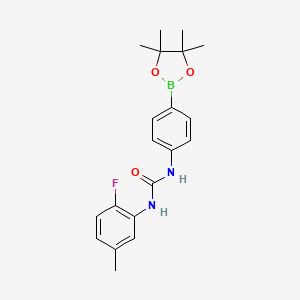
![Methyl 2-[4-(2-aminoethoxy)phenyl]acetate](/img/structure/B1316030.png)
